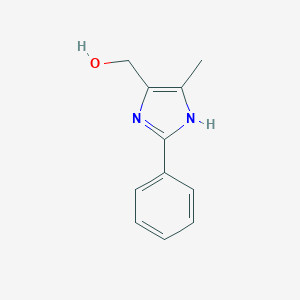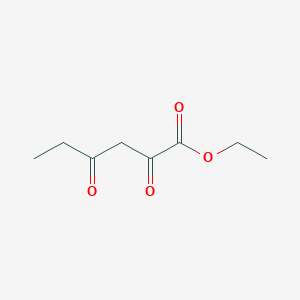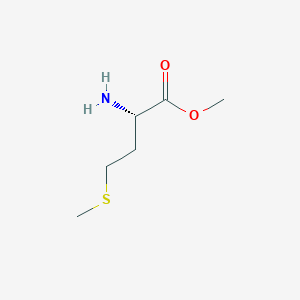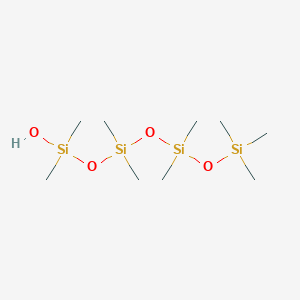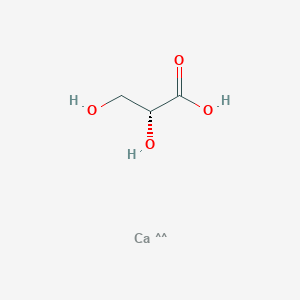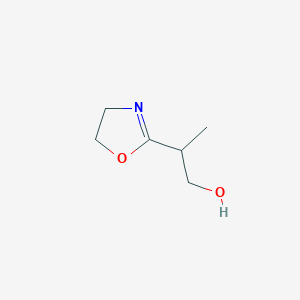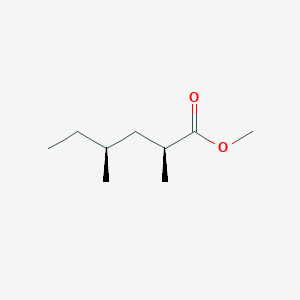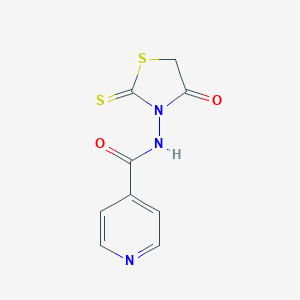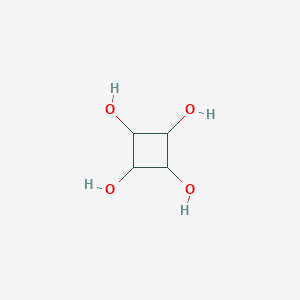
Cyclobutane-1,2,3,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane-1,2,3,4-tetrol (CBT) is a cyclic sugar alcohol that has been the subject of extensive research due to its potential applications in various fields. CBT is a tetrahydroxy derivative of cyclobutane and has a unique structure that makes it an interesting molecule for scientific investigation. In
Wirkmechanismus
The mechanism of action of Cyclobutane-1,2,3,4-tetrol is not fully understood, but it is believed to be related to its ability to regulate various cellular processes. Cyclobutane-1,2,3,4-tetrol has been shown to modulate the activity of various enzymes and transcription factors, which can affect cellular metabolism, gene expression, and cell signaling. Cyclobutane-1,2,3,4-tetrol has also been shown to interact with various cellular receptors, including G protein-coupled receptors and ion channels, which can affect cellular signaling and communication.
Biochemische Und Physiologische Effekte
Cyclobutane-1,2,3,4-tetrol has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. Cyclobutane-1,2,3,4-tetrol has been shown to scavenge free radicals and reduce oxidative stress, which can protect cells from damage. Cyclobutane-1,2,3,4-tetrol has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. In addition, Cyclobutane-1,2,3,4-tetrol has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutane-1,2,3,4-tetrol has several advantages for lab experiments, including its stability, solubility, and availability. Cyclobutane-1,2,3,4-tetrol is a stable molecule that can be stored for long periods without degradation. It is also highly soluble in water, which makes it easy to work with in lab experiments. Cyclobutane-1,2,3,4-tetrol is also readily available from various sources, including chemical suppliers and microbial cultures. However, Cyclobutane-1,2,3,4-tetrol also has some limitations for lab experiments, including its cost and potential toxicity. Cyclobutane-1,2,3,4-tetrol is a relatively expensive molecule, which can limit its use in large-scale experiments. In addition, Cyclobutane-1,2,3,4-tetrol has been shown to have some toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Cyclobutane-1,2,3,4-tetrol, including its potential use as a therapeutic agent in various diseases, its role in cellular metabolism and signaling, and its potential use as a natural pesticide and plant growth regulator. Further research is needed to fully understand the mechanism of action of Cyclobutane-1,2,3,4-tetrol and its potential applications in various fields. In addition, new methods for synthesizing Cyclobutane-1,2,3,4-tetrol and optimizing its properties for various applications should be explored.
Synthesemethoden
Cyclobutane-1,2,3,4-tetrol can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of cyclobutane with various reagents to form Cyclobutane-1,2,3,4-tetrol. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of cyclobutane to Cyclobutane-1,2,3,4-tetrol. Microbial fermentation involves the use of microorganisms to produce Cyclobutane-1,2,3,4-tetrol through metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Cyclobutane-1,2,3,4-tetrol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Cyclobutane-1,2,3,4-tetrol has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders. In agriculture, Cyclobutane-1,2,3,4-tetrol has been studied for its potential use as a plant growth regulator and as a natural pesticide. In industry, Cyclobutane-1,2,3,4-tetrol has been investigated for its potential use as a raw material for the production of various chemicals and materials.
Eigenschaften
CAS-Nummer |
14110-40-8 |
|---|---|
Produktname |
Cyclobutane-1,2,3,4-tetrol |
Molekularformel |
C4H8O4 |
Molekulargewicht |
120.1 g/mol |
IUPAC-Name |
cyclobutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C4H8O4/c5-1-2(6)4(8)3(1)7/h1-8H |
InChI-Schlüssel |
HXFDFZSGILIIMP-UHFFFAOYSA-N |
SMILES |
C1(C(C(C1O)O)O)O |
Kanonische SMILES |
C1(C(C(C1O)O)O)O |
Synonyme |
1α,2α,3α,4α-Cyclobutanetetrol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



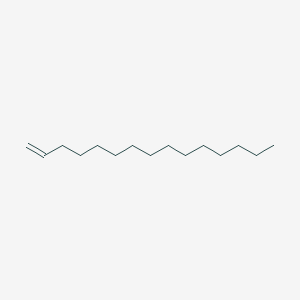
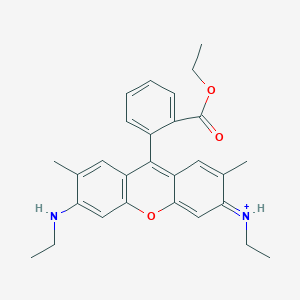
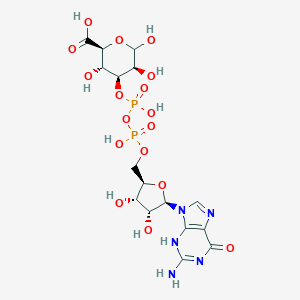
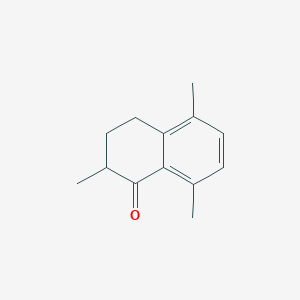
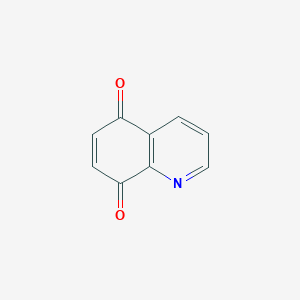
![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)
